4,4',4'',4'''-(乙烯-1,1,2,2-四基)四苯胺

描述

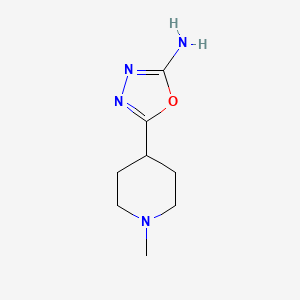

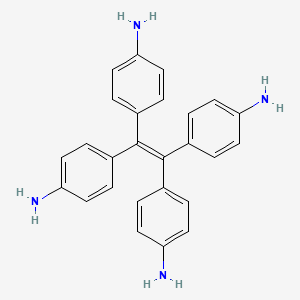

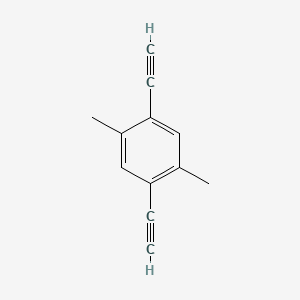

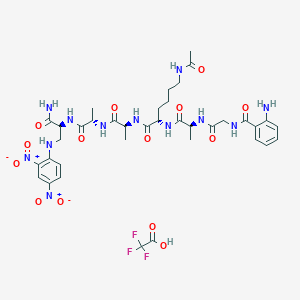

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline, also known as Tetrakis (4-aminophenyl)ethylene or ETTA , is a chemical compound with the molecular formula C26H24N4 . It is a solid substance with a molecular weight of 392.5 .

Synthesis Analysis

The synthesis of this compound involves the assembly of π-electron-rich fluorescent monomers (4,4′,4′′,4′′′- (ethene-1,1,2,2-tetrayl)tetraaniline) (ETTA) and other compounds. For example, one study used 9,10-anthracenedicarboxaldehyde to build a new dual luminescent covalent organic framework (DL-COF) of high thermal and chemical stability by a simple Schiff-base reaction .Molecular Structure Analysis

The molecular structure of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline consists of a tetraphenylethylene core with four terminal amine groups .Chemical Reactions Analysis

This compound is used in the synthesis of covalent organic frameworks (COFs) due to its ability to form stable structures . It is also used in the creation of dual luminescent covalent organic frameworks (DL-COFs) through a simple Schiff-base reaction .Physical And Chemical Properties Analysis

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline is a solid substance with a molecular weight of 392.5 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

非对映选择性形成和功能化

该化合物与 2-吡啶甲醛和氯化铁反应,形成非对映选择性的 [Fe2 L3 ]4+ 三链螺旋结构。该结构已使用多核 NMR 光谱和 X 射线晶体学表征。螺旋体的侧链胺基可以被功能化,从而分离出具有发光材料潜在应用的功能化四苯乙烯 (TPE) 单元 (Kennedy 等人,2019 年).

电致变色和发光应用

已经开发出一系列具有聚集诱导发射 (AIE) 发光中心(四苯乙烯)和电致变色活性部分(苯甲酸酯)的双功能材料。它们表现出显着的电致变色特性,具有实质性的颜色变化、高光学对比度和大着色效率。这些特性受取代基的影响,表明在新型电致变色材料 (ECM) 中的应用 (Huang 等人,2020 年).

离子自组装用于发光和传感

已经合成了一种由 4',4'',4''',4''''-(乙烯-1,1,2,2-四基)四联苯-4-甲酸和二甲基十八烷基溴化铵组成的四苯乙烯配合物。它表现出增强的固态发射,并且可以自组装成螺旋超分子结构。该配合物表现出对 Cu2+ 的优异传感性能,在发光器件和化学传感器中具有潜在应用 (Lu 等人,2017 年).

金属配合物中的发光

一种具有聚集诱导发射 (AIE) 和配体内电荷转移 (ILCT) 特性的四足齐离子型配体已被用于组装镧系元素配合物。这些配合物表现出双功能性光致发光,对不同的聚集状态、溶剂极性和机械研磨敏感,表明它们在响应性光致发光材料中的应用 (Zhu 等人,2016 年).

手性和多孔有机笼

使用这种化合物合成了手性、发光和多孔的有机分子笼。这些笼表现出圆偏振发光 (CPL) 和手性吸附对映选择性,使其有望在对映选择性吸附和手性发光材料中得到应用 (Sun 等人,2023 年).

用于制氢的光催化

已经开发出一种使用该化合物的 CoII 基金属有机框架 (MOF),用于水分解的太阳能光催化,代表了化学转化和绿色能源生产的重大进步。MOF 作为光驱动制氢的非均相催化剂是有效的 (Dou 等人,2020 年).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding skin contact and inhalation, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

作用机制

Target of Action

The primary target of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline is the creation of Covalent Organic Frameworks (COFs) . These are networks of organic molecules connected by covalent bonds, forming a stable and porous structure. The compound serves as a bridging ligand linker for COFs, contributing to their application in anode active materials, light-emitting diodes, and oil adsorption .

Mode of Action

The compound interacts with its targets through imine condensation , forming imine linkages within the COF networks . It consists of four 1,1’-biphenyl-4-carbaldehyde units connected by an ethene double bond . This full sp2-carbon skeleton connected through vinylidene linkages contributes to the formation of conjugated porous polymers .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of Covalent Organic Frameworks (COFs) . It participates in the acid-catalysed Knoevenagel condensation of ethene-1,1,2,2-tetrayl-tetrakis-1,1′-biphenyl-4-carbaldehyde with s-indacene-1,3,5,7-(2H,6H)-tetraone . This results in the creation of a conjugated porous polymer with a high capacity as an anode .

Pharmacokinetics

Its ability to readily form polycondensation reactions to create imine or double bond linkages suggests a high reactivity .

Result of Action

The action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline results in the formation of Covalent Organic Frameworks (COFs) with various applications . For instance, when used as building blocks with 2,2’-(1,4-phenylene)diacetonitrile, a sp2-carbon-linked COF can be obtained, which emits bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . Additionally, it contributes to the creation of superhydrophobic ether-based porous organic polymers, which can rapidly and selectively adsorb various kinds of oils .

属性

IUPAC Name |

4-[1,2,2-tris(4-aminophenyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H,27-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUVAGVIFMBVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)

![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)